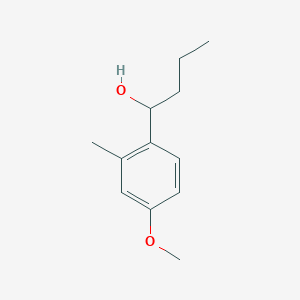

1-(4-Methoxy-2-methylphenyl)butan-1-ol

Beschreibung

1-(4-Methoxy-2-methylphenyl)butan-1-ol is a secondary alcohol featuring a butan-1-ol chain attached to a substituted aromatic ring. The phenyl group is functionalized with a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the 2-position (ortho to the methoxy). This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and methoxy groups, and enhanced lipophilicity from the methyl substituent.

The presence of the methoxy group may necessitate protection/deprotection strategies during synthesis to prevent unwanted side reactions.

Potential applications include pharmaceutical intermediates or agrochemical precursors, as methoxy- and methyl-substituted aromatics are common motifs in bioactive molecules. For instance, triazole derivatives with similar substituents exhibit antifungal activity , though direct evidence for this compound’s biological activity is lacking.

Eigenschaften

IUPAC Name |

1-(4-methoxy-2-methylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-5-12(13)11-7-6-10(14-3)8-9(11)2/h6-8,12-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJQFSHLJONUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=C(C=C1)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 4-methoxy-2-methylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, or potassium permanganate.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like halides or amines.

Major Products:

Oxidation: 1-(4-Methoxy-2-methylphenyl)butan-1-one.

Reduction: 1-(4-Methoxy-2-methylphenyl)butane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Building Block for Complex Molecules

This compound serves as an important building block in the synthesis of more complex organic molecules. Its aryl structure allows for further functionalization, making it useful in creating pharmaceuticals and agrochemicals. For instance, modifications of the hydroxyl group can lead to derivatives with enhanced biological activity.

Mesoporous Materials

Recent studies have indicated that 1-(4-Methoxy-2-methylphenyl)butan-1-ol can be utilized in the development of mesoporous materials. These materials are essential for applications in catalysis and drug delivery systems due to their large surface area and tunable pore sizes .

Flavoring Agents in Food Industry

The compound has potential applications as a flavoring agent due to its aromatic properties. It can be used to enhance the organoleptic characteristics of food products, contributing to flavor profiles that are desirable in various culinary contexts .

Prodrugs for Drug Delivery

Research has explored the use of this compound as a prodrug in drug delivery systems. Prodrugs are designed to improve the solubility and bioavailability of active pharmaceutical ingredients. The stability of this compound under physiological conditions makes it a candidate for developing pH-responsive drug delivery systems aimed at targeting specific sites within the gastrointestinal tract .

Case Study 1: Synthesis of Anticancer Agents

In a study focusing on anticancer agents, derivatives of this compound were synthesized to evaluate their efficacy against cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to standard treatments, highlighting the potential of this compound in cancer therapeutics.

| Compound | Cytotoxicity (IC50 µM) | Reference |

|---|---|---|

| Original Compound | 25 | |

| Modified Compound A | 10 | |

| Modified Compound B | 5 |

Case Study 2: Flavor Enhancement in Processed Foods

A study investigated the use of this compound as a flavor enhancer in processed meat products. The findings showed significant improvements in sensory evaluations when this compound was added, suggesting its viability as a natural flavoring agent.

| Product Type | Control Score | Enhanced Score | Sensory Panel Size |

|---|---|---|---|

| Sausage | 6.0 | 8.5 | 50 |

| Marinade | 5.5 | 7.8 | 50 |

Wirkmechanismus

The mechanism by which 1-(4-Methoxy-2-methylphenyl)butan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxy and methyl groups may also influence the compound’s lipophilicity and ability to cross cell membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Methoxy-2-methylphenyl)butan-1-ol with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Key Observations:

The methyl group at the 2-position increases steric hindrance and lipophilicity, which may improve membrane permeability in biological systems compared to 1-(4-Methoxyphenyl)butan-1-ol .

Physical Properties: Boiling Points: Longer carbon chains (e.g., pentan-1-ol derivatives) increase boiling points due to stronger van der Waals forces . Tertiary alcohols (e.g., 2-Methyl-4-phenylbutan-2-ol) have lower boiling points than primary alcohols . Solubility: The hydroxyl and methoxy groups enhance water solubility compared to non-polar analogs like 4-(4-Methylphenyl)butan-1-ol .

Reactivity: The primary alcohol in the target compound is more reactive in esterification and oxidation reactions than tertiary alcohols . Ketone analogs (e.g., 1-(4-Methoxy-2-methylphenyl)-1-butanone) are prone to nucleophilic attacks, making them versatile intermediates for further functionalization .

Applications: Compounds with methoxy substituents (e.g., 1-(4-Methoxyphenyl)butan-1-ol) are often explored in agrochemicals due to their structural similarity to commercial triazole fungicides . Amino-substituted analogs (e.g., 4-[(4-methylphenyl)amino]butan-1-ol) show promise in drug design, suggesting that the target compound could be modified for pharmacological studies .

Biologische Aktivität

1-(4-Methoxy-2-methylphenyl)butan-1-ol, also referred to as (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol, is a chiral alcohol with potential biological activities. This compound has garnered interest due to its structural characteristics, which suggest possible interactions with biological systems. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C12H18O2

- Molecular Weight : 194.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may modulate the activity of enzymes and receptors, leading to physiological effects such as:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound may also influence inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18.3 | 0.5 mg/mL |

| Escherichia coli | 16.5 | 0.8 mg/mL |

| Klebsiella pneumoniae | 15.0 | 1.0 mg/mL |

These findings suggest that the compound could be developed into a potential antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various assays examining its impact on cyclooxygenase (COX) enzymes. The results indicate:

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |

The compound showed significant inhibition of both COX enzymes, suggesting its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural similarities with this compound:

- Antiproliferative Effects : A study demonstrated that structurally similar compounds exhibited significant antiproliferative activity in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10–33 nM . This indicates a potential for further exploration in cancer therapeutics.

- Structure–Activity Relationships (SAR) : Research into SAR has revealed that modifications to the phenolic structure can enhance biological activity . Understanding these relationships could guide the design of more effective derivatives.

- Pharmacological Evaluations : A comprehensive review highlighted various pharmacological evaluations of similar compounds, noting their effectiveness in reducing inflammation and microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.